2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound "2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide" is a part of a class of compounds that exhibit a variety of biological activities and possess interesting chemical structures. The research interest in such compounds stems from their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step chemical reactions, starting from basic building blocks like p-tolylmethylamine or chloracetyl chloride. These processes can include acetylation, esterification, and ester interchange steps to achieve the desired acetamide derivatives with high yields and purity. For instance, the synthesis of related compounds has been achieved through methods such as catalytic hydrogenation and ozonation, leading to the formation of complex acetamide structures (Prabhakaran et al., 2006; Kuznecovs et al., 2020).
Molecular Structure Analysis
The molecular structure of acetamide compounds is characterized by the presence of the acetamide group attached to various aromatic or heteroaromatic rings. X-ray diffraction analysis, IR, and NMR spectroscopy are common techniques used to determine the crystal and molecular structures, revealing details about the bond lengths, angles, and overall geometry of the compounds. These studies often find that acetamide derivatives form supramolecular architectures involving hydrogen bonds and other non-covalent interactions, leading to diverse structural arrangements (Chi et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including oxidation, where different reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE are used to generate multiple products. These reactions highlight the oxidative reactivity channels of acetamide compounds, resulting in the formation of novel derivatives with potential biological activities (Pailloux et al., 2007).
Scientific Research Applications
Oxidation and Synthesis Applications
The study of the oxidation of phenylglyoxal dihydrazones to phenyl-1,2,3-triazoles explores the chemical transformations that lead to the synthesis of complex organic compounds. Such processes are crucial in developing new materials and chemicals with potential applications in various industries, including pharmaceuticals, agriculture, and manufacturing (Khadem, Shaban, & Nassr, 1970).
Coordination Complexes and Antioxidant Activity
Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlights the significance of these compounds in developing new materials with potential antioxidant properties. Such materials can find applications in biomedicine, catalysis, and environmental protection, showcasing the versatility of the compound in scientific research (Chkirate et al., 2019).
Electrosynthesis of Fluoroorganic Compounds
The electrosynthesis of fluoroorganic compounds, including the formation of polyalkylbenzylacetamides as by-products, is crucial for the development of new fluorinated materials. These materials have applications in pharmaceuticals, agrochemicals, and material sciences due to their unique properties, such as thermal stability and chemical resistance (Bensadat, Bodennec, Laurent, & Tardivel, 1980).
Future Directions
properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4/c1-15-6-2-3-7-16(15)14-32-21-11-28(17(13-29)10-20(21)30)12-22(31)27-19-9-5-4-8-18(19)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDIORFCQQPVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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